molecular formula C11H19NO B2654600 N-(furan-2-ylmethyl)hexan-1-amine CAS No. 882751-30-6

N-(furan-2-ylmethyl)hexan-1-amine

Cat. No. B2654600
CAS RN: 882751-30-6
M. Wt: 181.279
InChI Key: VCBILSHADLJGHC-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)hexan-1-amine” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound “N-(furan-2-ylmethyl)hexan-1-amine” is likely to be a derivative of furan .


Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .


Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)hexan-1-amine” is likely to contain a furan ring and an amine group . The compound “N-(furan-2-ylmethyl)furan-2-carboxamide” was produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .


Chemical Reactions Analysis

The reactions for the synthesis of “N-(furan-2-ylmethyl)hexan-1-amine” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as N-(furan-2-ylmethyl)hexan-1-amine, have been found to have significant antibacterial activity . This is particularly important in the realm of medicinal chemistry, where the search for new drugs often involves the inclusion of the furan nucleus . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan derivatives, including N-(furan-2-ylmethyl)hexan-1-amine, are being explored as potential solutions to this problem .

Synthesis of Useful Amines from Biomass-Based Furan Compounds

N-(furan-2-ylmethyl)hexan-1-amine can be synthesized from biomass-based furan compounds . This process involves the transformation of these versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Production of High-Value-Added Chemicals

The use of low-cost and readily available furan-based oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, for the synthesis of high-value-added chemicals has become a research hotspot in biorefinery .

Synthesis of Amides and Esters Containing Furan Rings

N-(furan-2-ylmethyl)hexan-1-amine can be used in the synthesis of amides and esters containing furan rings . This process involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol, and is carried out in a microwave reactor in the presence of effective coupling reagents .

Development of More Efficient and Stable Heterogeneous Catalysts

Research into the synthesis of amines from bio-based furanic oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, is helping to inform the development of more efficient and stable heterogeneous catalysts . This is particularly relevant in the context of the structure–activity relationship, which is a key factor affecting catalytic performances .

properties

IUPAC Name

N-(furan-2-ylmethyl)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBILSHADLJGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)hexan-1-amine

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